molecular formula C35H29ClN4O4 B2730559 3-(1-(4-(tert-butyl)benzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one CAS No. 394231-80-2

3-(1-(4-(tert-butyl)benzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one

Cat. No.: B2730559
CAS No.: 394231-80-2
M. Wt: 605.09
InChI Key: VJSVCHNNBHXECR-UHFFFAOYSA-N
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Description

3-(1-(4-(tert-butyl)benzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C35H29ClN4O4 and its molecular weight is 605.09. The purity is usually 95%.
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Biological Activity

The compound 3-(1-(4-(tert-butyl)benzoyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C35H29ClN4O4C_{35}H_{29}ClN_{4}O_{4}, with a molecular weight of 605.1 g/mol . The compound features a quinoline core structure with various functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC35H29ClN4O4
Molecular Weight605.1 g/mol
IUPAC Name3-[2-(4-tert-butylbenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one
InChI KeyVJSVCHNNBHXECR-UHFFFAOYSA-N

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group enhances its electronic properties, facilitating interactions that can lead to modulation of protein functions. Such interactions may involve:

  • Hydrogen bonding : The functional groups can form hydrogen bonds with amino acid residues in target proteins.
  • Hydrophobic interactions : The tert-butyl and phenyl groups contribute to hydrophobic interactions, promoting binding affinity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole derivatives are known to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazoles have been reported to exhibit antibacterial and antifungal activities, which could be explored further for this specific compound .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well documented. Compounds similar to the one have shown promising results in reducing inflammation through inhibition of pro-inflammatory cytokines .

Study 1: Anticancer Screening

A study conducted on a series of pyrazole derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity against various cancer cell lines. The tested compound showed IC50 values comparable to established chemotherapeutics .

Study 2: Antimicrobial Evaluation

In vitro evaluations revealed that the compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Study 3: Anti-inflammatory Mechanism

Research indicated that derivatives similar to this compound could inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators. The observed IC50 values were significantly lower than those of traditional anti-inflammatory agents .

Properties

CAS No.

394231-80-2

Molecular Formula

C35H29ClN4O4

Molecular Weight

605.09

IUPAC Name

3-[2-(4-tert-butylbenzoyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C35H29ClN4O4/c1-35(2,3)24-14-12-22(13-15-24)34(42)39-30(23-10-7-11-26(18-23)40(43)44)20-29(38-39)32-31(21-8-5-4-6-9-21)27-19-25(36)16-17-28(27)37-33(32)41/h4-19,30H,20H2,1-3H3,(H,37,41)

InChI Key

VJSVCHNNBHXECR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC(=CC=C6)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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